SJB3-019A, chemically known as 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione, is a small molecule inhibitor that specifically targets the deubiquitylating enzyme Ubiquitin-specific protease 1 (USP1). This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly multiple myeloma and B-cell acute lymphoblastic leukemia. SJB3-019A's mechanism of action involves the inhibition of USP1, leading to the disruption of cellular processes such as DNA repair and apoptosis in cancer cells .
SJB3-019A was identified through a screening process aimed at discovering novel inhibitors of USP1. It belongs to a class of compounds that modulate protein ubiquitination, a crucial post-translational modification involved in regulating protein degradation, signaling, and cellular responses. The compound has been characterized for its selectivity and efficacy against USP1 compared to other deubiquitylating enzymes .
The synthesis of SJB3-019A involves multi-step organic reactions that typically include the formation of the naphthoquinone structure and subsequent functionalization to introduce the pyridine moiety. While specific synthetic pathways are proprietary, the general approach includes:
Characterization of the synthesized compound is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
SJB3-019A primarily functions by inhibiting the activity of USP1 through irreversible binding. Key reactions include:
These reactions are crucial for understanding how SJB3-019A disrupts cellular pathways involved in cancer cell survival.
The mechanism by which SJB3-019A exerts its effects involves several steps:
Data from kinetic studies indicate that SJB3-019A has favorable pharmacokinetic properties but requires optimization for improved metabolic stability .
SJB3-019A is primarily investigated for its potential applications in oncology:
SJB3-019A (CAS No. 2070015-29-9) is a potent small-molecule inhibitor targeting ubiquitin-specific protease 1 (USP1), with the chemical formula C₁₆H₈N₂O₃ and a molecular weight of 276.25 g/mol. Structurally, it features a naphtho[2,3-d]oxazole-4,9-dione core conjugated with a pyridin-3-yl moiety, as depicted by its canonical SMILES notation: O=C1C2=C(OC(C3=CC=CN=C3)=N2)C(C4=CC=CC=C41)=O [1] [3]. The compound typically presents as a light yellow to yellow solid and exhibits a planar, polycyclic architecture that facilitates interactions with the catalytic cleft of USP1 [3]. Its melting point and logP values remain uncharacterized in the literature, but its conjugated system contributes to UV-Vis absorption maxima suitable for spectroscopic quantification [6].
Table 1: Molecular Properties of SJB3-019A
Property | Value |
---|---|
CAS Number | 2070015-29-9 |
Molecular Formula | C₁₆H₈N₂O₃ |
Molecular Weight | 276.25 g/mol |
Appearance | Light yellow solid |
SMILES | O=C1C2=C(OC(C3=CC=CN=C3)=N2)C(C4=CC=CC=C41)=O |
Solubility (DMSO) | ≥10 mg/mL |
The synthesis of SJB3-019A originates from scaffold optimization efforts targeting USP1 inhibition. Early analogs like SJB2-043 exhibited moderate potency, but structural refinements—including the introduction of electron-withdrawing groups and rigidification of the central core—yielded SJB3-019A with 5-fold enhanced activity [1] [6]. While detailed synthetic routes are proprietary, retrosynthetic analysis suggests condensation of 2,3-dichloronaphthoquinone with 3-aminopyridine forms the oxazole ring, followed by chromatographic purification [3]. Recent advancements focus on nanodelivery formulations to address solubility limitations. For example, SJB3-019A encapsulated in MIL-100(Fe)-PEGTK nanoparticles (a metal-organic framework coated with ROS-responsive polyethylene glycol-thioketal) enhances aqueous dispersibility and enables targeted renal delivery in hypertensive nephropathy models [6]. This nanocarrier system leverages the mesoporous structure of MIL-100(Fe) for high drug loading (30 mg/mL) and PEGTK for stimulus-responsive release under oxidative stress [6].
SJB3-019A acts as a competitive inhibitor of USP1, exhibiting an IC₅₀ of 78.1 nM for ID1 degradation in K562 leukemic cells [1] [2]. Mechanistically, it blocks USP1-mediated deubiquitination, leading to proteasomal degradation of key substrates:
Selectivity profiling against related deubiquitinases reveals minimal inhibition of USP5, UCH-L1, UCH-L3, and USP12/46 at concentrations ≤1 μM, underscoring >12-fold selectivity for USP1 [5]. Cellular efficacy extends beyond leukemia, with nanomolar IC₅₀ values in solid tumor models:
Table 2: Cellular Activity of SJB3-019A Across Cancer Models
Cell Line | Cancer Type | IC₅₀ (Proliferation) | Key Mechanism |
---|---|---|---|
K562 | Chronic Myeloid Leukemia | 78.1 nM | ID1 degradation |
EBC-1 | NSCLC (KRAS wild-type) | 122 nM | Cell cycle arrest |
NCI-H1703 | NSCLC (KRAS wild-type) | 93 nM | Apoptosis induction |
A549 | NSCLC (KRAS mutant) | 662 nM | Ub-FANCD2 accumulation |
Sup-B15 | B-cell acute lymphoblastic leukemia | 320 nM* | ID1/AKT pathway suppression |
*Approximate value derived from dose-response curves in primary B-ALL cells [8].
Downstream pathways modulated include:
SJB3-019A displays poor aqueous solubility but high stability in DMSO (≥10 mg/mL at 10 mM), necessitating stock solutions in anhydrous DMSO for in vitro studies [3] [6]. Lyophilized solid remains stable for 2–3 years at -20°C, though solutions in DMSO are recommended for use within 1 year at -20°C due to hydrolysis risks [1] [3]. The compound is insoluble in water and ethanol, limiting its bioavailability in unmodified forms [3].
To address these challenges, nanoformulations like SJB3-019A@MIL-100-PEGTK significantly enhance solubility and renal accumulation. This system exhibits:
Table 3: Solubility and Stability Profiles
Property | Value | Experimental Context |
---|---|---|
DMSO solubility | 10 mg/mL (36.2 mM) | Stock solution for in vitro |
Water solubility | Insoluble | Kinetic solubility assay |
Ethanol solubility | Insoluble | Solvent screening |
Solid stability | 2–3 years at -20°C | Long-term storage |
Solution stability | 1 year at -20°C (DMSO) | Accelerated degradation study |
Nanoformulation | MIL-100-PEGTK (30 mg/mL loading) | Hypertensive nephropathy model |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9